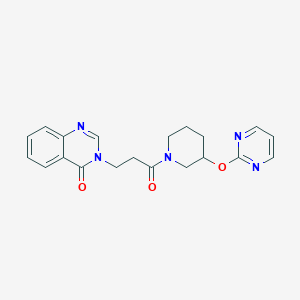
3-(3-オキソ-3-(3-(ピリミジン-2-イルオキシ)ピペリジン-1-イル)プロピル)キナゾリン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
科学的研究の応用
Chemistry
In chemistry, 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound could be investigated for similar properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Pyrimidin-2-yloxy groups can be attached to the piperidine ring through etherification reactions.
Linking the Quinazolinone and Piperidine Moieties: The final step involves linking the quinazolinone core with the piperidine ring through a propyl chain. This can be achieved using alkylation reactions where the quinazolinone derivative is reacted with a suitable propylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted derivatives at the pyrimidin-2-yloxy group.
作用機序
The mechanism of action of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The piperidine and pyrimidin-2-yloxy groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3-oxo-3-(3-(pyridin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-2(1H)-one: Similar structure but with a different position of the carbonyl group on the quinazolinone core.
Uniqueness
The presence of the pyrimidin-2-yloxy group in 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one distinguishes it from other quinazolinone derivatives. This group can enhance the compound’s ability to interact with specific biological targets, potentially leading to unique biological activities.
特性
IUPAC Name |
3-[3-oxo-3-(3-pyrimidin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(8-12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-11-3-5-15(13-24)28-20-21-9-4-10-22-20/h1-2,4,6-7,9-10,14-15H,3,5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBUFKYVJFFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2583159.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)


![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)



![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)
![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)
